molecular formula C10H8N2O3 B12486921 2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile CAS No. 22056-06-0

2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile

Cat. No.: B12486921
CAS No.: 22056-06-0
M. Wt: 204.18 g/mol
InChI Key: QWFADYMZFDPSSG-UHFFFAOYSA-N
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Description

2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile is an organic compound that features a hydroxy group, a nitrophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile typically involves the reaction of 3-nitrobenzaldehyde with acrylonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the nitrile to form the desired product. Common bases used in this reaction include piperidine and pyridine, and the reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: 2-(Carbonyl(3-Nitrophenyl)Methyl)Acrylonitrile.

    Reduction: 2-(Hydroxy(3-Aminophenyl)Methyl)Acrylonitrile.

    Substitution: 2-(Hydroxy(3-SubstitutedPhenyl)Methyl)Acrylonitrile, where the substituent depends on the nucleophile used.

Scientific Research Applications

2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of polymers and other materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and nitro groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxy(2-Nitrophenyl)Methyl)Acrylonitrile
  • 2-(Hydroxy(4-Nitrophenyl)Methyl)Acrylonitrile
  • 2-(Hydroxy(3-Bromophenyl)Methyl)Acrylonitrile

Uniqueness

2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

22056-06-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-[hydroxy-(3-nitrophenyl)methyl]prop-2-enenitrile

InChI

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-3-2-4-9(5-8)12(14)15/h2-5,10,13H,1H2

InChI Key

QWFADYMZFDPSSG-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C(C1=CC(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

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